molecular formula C7H5ClF3N B12452164 5-Chloro-4-methyl-2-(trifluoromethyl)pyridine

5-Chloro-4-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B12452164
M. Wt: 195.57 g/mol
InChI Key: OMODDPLOIBSUFI-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. It is a colorless liquid with a pungent odor and is known for its high chemical stability and solubility. This compound is widely used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-(trifluoromethyl)pyridine typically involves the chlorination of 4-methyl-2-(trifluoromethyl)pyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various amine derivatives .

Scientific Research Applications

5-Chloro-4-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

5-Chloro-4-methyl-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C7H5ClF3N

Molecular Weight

195.57 g/mol

IUPAC Name

5-chloro-4-methyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5ClF3N/c1-4-2-6(7(9,10)11)12-3-5(4)8/h2-3H,1H3

InChI Key

OMODDPLOIBSUFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Cl)C(F)(F)F

Origin of Product

United States

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